1-(2,2-DIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride is a chemical compound that has garnered interest in various fields of research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1H-pyrazole-3-sulfonyl chloride with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be readily displaced by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the difluoroethyl group can be oxidized to form difluoroacetic acid derivatives or reduced to form difluoroethyl alcohol derivatives.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles, such as aryl halides, in the presence of transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts are often used in coupling reactions, with solvents like toluene or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3).
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Difluoroacetic Acid Derivatives: Resulting from oxidation of the difluoroethyl group.
Difluoroethyl Alcohol Derivatives: Produced by reduction of the difluoroethyl group.
Aryl-Pyrazole Derivatives: Obtained from coupling reactions with aryl halides.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is explored for its potential in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form various derivatives. The difluoroethyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets. The pyrazole ring provides a stable scaffold for further functionalization and interaction with molecular targets.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-thiol: Features a thiol group in place of the sulfonyl chloride group.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride is unique due to the presence of both the difluoroethyl group and the sulfonyl chloride group, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)5-1-2-10(9-5)3-4(7)8/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMXNDAFYTRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1S(=O)(=O)Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.